methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H20ClFN2O5S and its molecular weight is 502.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with potential biological activity. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by diverse research findings and data.
Chemical Structure and Properties
The compound belongs to the thiazolo-pyrimidine class and features multiple functional groups that may influence its biological activity. Its molecular formula is C20H19ClFN3O4S, with a molecular weight of approximately 433.89 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H19ClFN3O4S |
Molecular Weight | 433.89 g/mol |
IUPAC Name | This compound |
CAS Number | [To be assigned] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the thiazolo-pyrimidine family. The structure of methyl (2Z)-2-(2-chloro-6-fluorobenzylidene) suggests it may interact with various biological targets involved in cancer progression.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. For example, similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
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Case Studies :
- A study examining thiazolo-pyrimidines reported that derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM for various analogs, indicating promising activity .
- Another investigation into related compounds found that modifications in the thiazolo ring enhanced antiproliferative effects in leukemia cell lines with IC50 values as low as 1.2 µM .
Antimicrobial Activity
The antimicrobial properties of methyl (2Z)-2-(2-chloro-6-fluorobenzylidene) have also been explored:
- In Vitro Studies : Research has indicated that thiazolo-pyrimidine derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives showed minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membranes or interference with nucleic acid synthesis, similar to other known antimicrobial agents.
Comparative Analysis
To understand the unique biological profile of methyl (2Z)-2-(2-chloro-6-fluorobenzylidene), a comparative analysis with similar compounds was conducted:
Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
Methyl (Z)-5-(4-methoxyphenyl)-thiazolo-pyrimidine | 10 µM | 30 µg/mL |
Methyl (E)-4-(trifluoromethyl)-thiazolo-pyrimidine | 8 µM | 25 µg/mL |
Methyl (Z)-4-(chlorophenyl)-thiazolo-pyrimidine | 12 µM | 40 µg/mL |
This table illustrates that while methyl (2Z)-2-(2-chloro-6-fluorobenzylidene) exhibits competitive anticancer activity compared to its analogs, its antimicrobial potency remains comparable but slightly less effective than some derivatives.
Properties
Molecular Formula |
C24H20ClFN2O5S |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20ClFN2O5S/c1-12-20(23(30)33-4)21(13-8-9-17(31-2)18(10-13)32-3)28-22(29)19(34-24(28)27-12)11-14-15(25)6-5-7-16(14)26/h5-11,21H,1-4H3/b19-11- |
InChI Key |
OTBAFOGMTSLWRX-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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